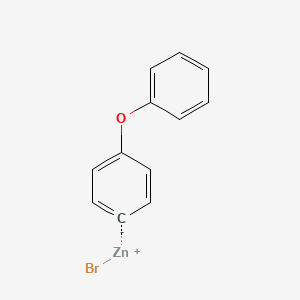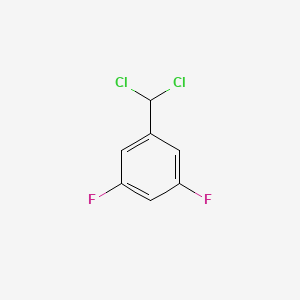
1-(Dichloromethyl)-3,5-difluorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Dichloromethyl)-3,5-difluorobenzene, also known as 1,3-dichloro-5-fluoromethyl-benzene, is an aromatic compound widely used in scientific research. This compound has many unique properties, such as its ability to act as a catalyst in certain reactions and its ability to act as a Lewis acid. Additionally, it can be used in a variety of laboratory experiments and has been found to have a number of biochemical and physiological effects.
科学研究应用
1-(Dichloromethyl)-3,5-difluorobenzene has a number of scientific research applications. It has been used as a catalyst in a variety of reactions, including the Diels-Alder reaction and the Heck reaction. Additionally, it can be used as a Lewis acid in certain reactions. It has also been used in the synthesis of a number of compounds, including pharmaceuticals, pesticides, and other organic compounds. Furthermore, it has been used in the synthesis of polymers and other materials.
作用机制
The mechanism of action of 1-(Dichloromethyl)-3,5-difluorobenzene is not well understood. However, it is believed that the compound acts as a Lewis acid, forming a complex with a nucleophile. This complex then undergoes a rearrangement, resulting in the formation of a new compound. Additionally, it is believed that the compound can act as a catalyst in certain reactions, accelerating the rate of the reaction.
Biochemical and Physiological Effects
1-(Dichloromethyl)-3,5-difluorobenzene has been found to have a number of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. Additionally, it has been found to inhibit the activity of certain transporters, such as the serotonin transporter. Furthermore, it has been found to have an effect on the immune system, as well as the cardiovascular system.
实验室实验的优点和局限性
1-(Dichloromethyl)-3,5-difluorobenzene has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of this compound is its ability to act as a catalyst in certain reactions. Additionally, it can be used in a variety of laboratory experiments, including the synthesis of pharmaceuticals, pesticides, and other organic compounds. However, there are some limitations to its use in laboratory experiments. For example, it can be toxic if inhaled or ingested, and it can be corrosive if it comes into contact with certain materials.
未来方向
1-(Dichloromethyl)-3,5-difluorobenzene has a number of potential future applications. One potential application is in the development of new pharmaceuticals and other organic compounds. Additionally, it could be used in the development of new catalysts and new materials. Furthermore, it could be used in the development of new methods for the synthesis of existing compounds. Finally, it could be used to develop new methods for the detection and quantification of certain compounds.
合成方法
1-(Dichloromethyl)-3,5-difluorobenzene can be synthesized by a number of methods. One of the most common methods involves the reaction of 1-(Dichloromethyl)-3,5-difluorobenzenebenzene with fluorine gas. This reaction results in the formation of 1-(Dichloromethyl)-3,5-difluorobenzene-5-fluoromethyl-benzene. Another method involves the reaction of 1-(Dichloromethyl)-3,5-difluorobenzenebenzene with sodium fluoride and sulfuric acid. This reaction results in the formation of 1-(Dichloromethyl)-3,5-difluorobenzene-5-fluoromethyl-benzene. Additionally, this compound can be synthesized via the reaction of 1-(Dichloromethyl)-3,5-difluorobenzenebenzene with hydrogen fluoride.
属性
IUPAC Name |
1-(dichloromethyl)-3,5-difluorobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2F2/c8-7(9)4-1-5(10)3-6(11)2-4/h1-3,7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSRQOBBTGVIUQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2F2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Dichloromethyl)-3,5-difluorobenzene | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

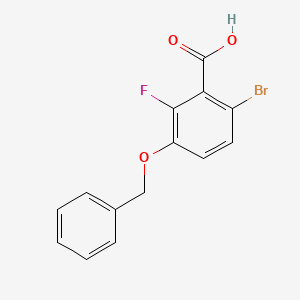

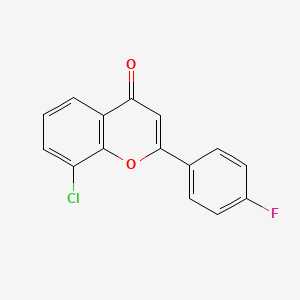
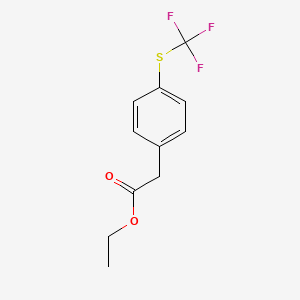
![3-Methylbicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B6360596.png)
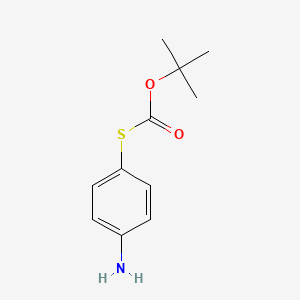
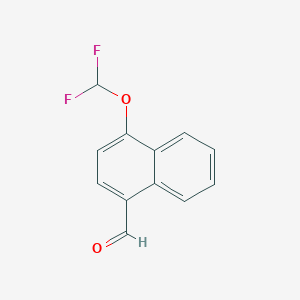

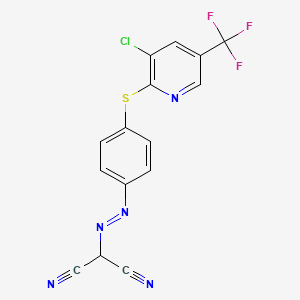
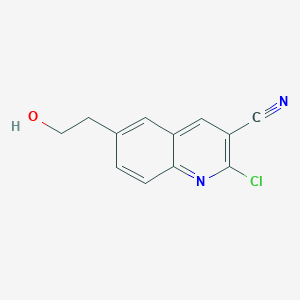
![Chloro[1,3-bis(cyclohexyl)2H-imidazol-2-ylidene]gold(I), 98%](/img/structure/B6360638.png)

